molecular formula C9H5BrN2O3 B1391593 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1215831-40-5

5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1391593
M. Wt: 269.05 g/mol
InChI Key: YXBJWHFKQGWPIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

5-Oxo-1,2,4-oxadiazole derivatives, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited high affinity for the AT1 receptor and inhibited the AII-induced pressor response, showing potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Synthesis and Reaction with Unsaturated Compounds

5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, can react with various unsaturated compounds like alkenes, alkynes, and acids to afford difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).

Crystal Structure Analysis

The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, has been determined, providing insights into the structural formula of the final product (Viterbo et al., 1980).

Apoptosis Inducers in Anticancer Research

1,2,4-Oxadiazoles, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been identified as apoptosis inducers, showing potential as anticancer agents. Their targets, such as TIP47 and TfR, have been identified, demonstrating their significance in cancer drug research (Cai et al., 2006).

properties

IUPAC Name

5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBJWHFKQGWPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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